(Z)-p-Methoxycinnamic acid
Description
Academic Significance and Research Relevance of the Compound
The academic significance of p-methoxycinnamic acid stems from its position as one of the most extensively studied phenylpropanoids over the last two decades. mdpi.com Researchers are drawn to this compound and its derivatives due to their wide spectrum of biological activities, including neuroprotective, antidiabetic, antimicrobial, and anticancer properties. mdpi.com While much of the literature investigates the more stable (E)- or trans-isomer, the (Z)-p-methoxycinnamic acid holds particular relevance in studies concerning stereochemistry and biological function. mdpi.comncats.io
The investigation into the distinct properties of the (Z)-isomer is crucial for understanding structure-activity relationships. For instance, research on related cinnamic acid derivatives has shown that different geometric isomers can possess varied catalytic effects, highlighting the importance of stereochemical configuration. mdpi.com The presence of this compound in nature, although less common than the (E)-form, necessitates its study to fully comprehend the chemical diversity and biosynthetic capabilities of plants. ncats.ioncats.io Its identification in specific plant species and its potential role as a biosynthetic intermediate continue to fuel its relevance in phytochemical research. nih.govuni-rostock.de
Natural Occurrence and Biosynthetic Context within Plant Metabolomics
p-Methoxycinnamic acid is a naturally occurring compound found in a variety of plant species. It has been isolated from plants belonging to the Asteraceae, Scrophulariaceae, and Rutaceae families. mdpi.com The (Z)-isomer, specifically, has been reported in organisms such as the mangrove plant Xylocarpus granatum and has been isolated from Aquilegia vulgaris (common columbine). ncats.ioncats.ionih.gov
In the broader context of plant metabolomics, cinnamic acids are key intermediates in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of natural products including flavonoids, lignins, stilbenes, and tannins. researchgate.net p-Methoxycinnamic acid, in particular, has been identified as an important precursor in specialized metabolic pathways. For example, studies on in vitro root cultures of Anigozanthos preissii (kangaroo paw) have shown that 4-methoxycinnamic acid is biosynthetically incorporated as an intact unit to form 4'-methoxyanigorufone, a type of phenylphenalenone compound. uni-rostock.de Unlike more common phenylpropanoids such as ferulic acid, 4-methoxycinnamic acid does not appear to be a major precursor for lignin (B12514952) formation, suggesting its endogenous pool is available for specialized biosynthesis, such as that of phenylphenalenones in A. preissii. uni-rostock.de
| Plant Family | Specific Species | Isomer(s) Identified | Reference |
|---|---|---|---|
| Haemodoraceae | Anigozanthos preissii | p-Methoxycinnamic acid | mdpi.com |
| Meliaceae | Xylocarpus granatum | This compound | nih.gov |
| Ranunculaceae | Aquilegia vulgaris | (E)- and this compound | ncats.ioncats.io |
| Asteraceae | General Family | p-Methoxycinnamic acid | mdpi.com |
| Scrophulariaceae | General Family | p-Methoxycinnamic acid | mdpi.com |
| Rutaceae | General Family | p-Methoxycinnamic acid | mdpi.com |
Structural Isomerism and Stereochemical Considerations in Research (Focus on Z-Isomer)
Cinnamic acid and its derivatives, including p-methoxycinnamic acid, can exist as two geometric isomers: (E) and (Z). These isomers arise from the restricted rotation around the carbon-carbon double bond in the propenoic acid side chain. The (E)-isomer, also known as the trans-isomer, has the substituent groups on opposite sides of the double bond, while the (Z)-isomer, or cis-isomer, has them on the same side. nih.gov
The (E)-configuration is generally the more stable and more commonly occurring form in nature. nih.gov The (Z)-isomer is less frequent and can be formed from the (E)-isomer through processes like photoisomerization. ncats.iowikipedia.org For example, studies on octyl methoxycinnamate, an ester of p-methoxycinnamic acid used in sunscreens, have shown that exposure to light can cause degradation of the (E)-isomer into the (Z)-form. wikipedia.org
The specific stereochemistry of the (Z)-isomer is a critical factor in its chemical and biological profile. The spatial arrangement of the phenyl ring and the carboxylic acid group influences how the molecule interacts with biological targets or participates in chemical reactions. Research into other cinnamic acid derivatives has demonstrated that the (Z)-isomer can exhibit significantly different properties, such as enhanced catalytic activity in certain polymerization reactions, compared to its (E)-counterpart. mdpi.com This underscores the importance of studying this compound as a distinct chemical entity.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (Z)-3-(4-methoxyphenyl)prop-2-enoic acid | nih.gov |
| Molecular Formula | C₁₀H₁₀O₃ | nih.gov |
| Molecular Weight | 178.18 g/mol | nih.gov |
| CAS Number | 5676-64-2 | nih.gov |
Overview of Research Domains and Historical Context of Cinnamic Acid Derivative Studies
The study of cinnamic acid and its derivatives has a long history rooted in natural product chemistry, originating with its discovery in cinnamon oil. researchgate.net These compounds are part of the broader class of phenolic acids, which are widely studied for their plethora of biological activities. mdpi.comnih.gov Historically, research has focused on their isolation from natural sources like fruits and vegetables and their roles as intermediates in plant biosynthesis. beilstein-journals.orgjocpr.com
In recent decades, the research domains for cinnamic acid derivatives have expanded dramatically. They are now central to numerous pharmacological investigations, with studies demonstrating a wide range of activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govmdpi.com The versatile chemical structure of the cinnamic acid scaffold, which includes a phenyl ring, a carboxylic group, and a double bond, allows for extensive modification, making it a prime candidate for the rational design of new therapeutic agents. nih.govbeilstein-journals.org This has led to a surge in synthetic and medicinal chemistry research focused on creating novel derivatives with enhanced efficacy and specificity for various biological targets, such as protein kinases involved in oncogenesis. nih.gov The interest in these compounds spans from fundamental plant science to applied fields like the food, cosmetic, and pharmaceutical industries. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884182 | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-64-2 | |
| Record name | cis-4-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycinnamic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-p-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHOXYCINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5Z52LO5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization for Research Applications
Classical Organic Synthesis Approaches to (Z)-p-Methoxycinnamic Acid
The Perkin reaction is a well-established method for synthesizing cinnamic acid and its derivatives. ijarsct.co.inijrpr.com This reaction typically involves the condensation of an aromatic aldehyde, such as p-methoxybenzaldehyde, with an acid anhydride (B1165640) like acetic anhydride, in the presence of a weak base, commonly the sodium or potassium salt of the carboxylic acid. ijarsct.co.inijrpr.com The reaction proceeds through a series of steps initiated by the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated acid.
Another classical approach is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. researchgate.netchemicalbook.com This method is often favored for its high stereoselectivity towards the (E)-isomer. researchgate.net A specific protocol for synthesizing (E)-3-(4-Methoxyphenyl)acrylic acid involves reacting 4-methoxybenzaldehyde (B44291) with malonic acid in pyridine with a catalytic amount of piperidine, followed by heating under reflux. chemicalbook.com
The Horner-Wadsworth-Emmons (HWE) reaction provides another route, particularly for generating specific isomers. researchgate.net This reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde or ketone, yielding an alkene. Modifications of the HWE reaction, such as the Still-Gennari and Ando modifications, have been specifically applied to favor the synthesis of (Z)-isomers of cinnamic acids. researchgate.net
Stereoselective Synthesis Methodologies for Isomeric Control
Controlling the stereochemistry of the double bond in p-methoxycinnamic acid is crucial, as the (E) and (Z) isomers can exhibit different biological activities. While classical methods like the Knoevenagel-Doebner condensation typically yield the (E)-isomer with high selectivity, specific strategies are required to obtain the (Z)-isomer. researchgate.net
One effective method for obtaining (Z)-cinnamic acid derivatives is through UV-induced photoisomerization of the more stable (E)-isomer. researchgate.netmdpi.com This process involves irradiating a solution of the (E)-isomer with UV light of a specific wavelength (e.g., 300 nm), which promotes the conversion to the (Z)-isomer. mdpi.com The reverse reaction, from (Z) to (E), can often be achieved by using a different wavelength of UV light (e.g., 254 nm). mdpi.com The efficiency of photoisomerization can be influenced by the solvent and the presence of host-guest complexes. mdpi.com
Selective hydrogenation of a corresponding alkyne is another approach. Using specific catalysts like Lindlar's catalyst or Ni2B (P-2) can facilitate the syn-addition of hydrogen to an alkyne, leading to the formation of a (Z)-alkene. researchgate.net
Furthermore, modified Horner-Wadsworth-Emmons (HWE) reactions , such as the Still-Gennari and Ando modifications, are powerful tools for the stereoselective synthesis of (Z)-alkenes. researchgate.net These methods utilize modified phosphonate reagents that favor the formation of the (Z)-olefination product.
Recent advancements in catalysis have also led to stereoselective methods. For example, a Palladium-catalyzed Z-selective arylation of acrylamide (B121943) has been developed for synthesizing (Z)-cinnamamides. beilstein-journals.org
Enzymatic and Biocatalytic Synthesis of Derivatives
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing derivatives of p-methoxycinnamic acid. These methods often proceed under milder reaction conditions, reducing the formation of byproducts and energy consumption. mdpi.commdpi.com
Enzymatic Interesterification for Phospholipid Conjugates
A novel strategy to enhance the bioavailability and therapeutic potential of p-methoxycinnamic acid involves its conjugation with phospholipids (B1166683) to create "phenolipids". mdpi.commdpi.com Enzymatic interesterification is a key method for this purpose. This reaction typically involves an immobilized lipase (B570770), such as Novozym 435 (lipase B from Candida antarctica), which catalyzes the transfer of the p-methoxycinnamoyl group from an ester donor, like ethyl p-methoxycinnamate (Ep-MCA), to a phospholipid, such as phosphatidylcholine (PC). mdpi.commdpi.commdpi.com
The reaction conditions, including the choice of solvent, substrate molar ratio, enzyme dosage, and reaction time, significantly influence the yield of the resulting phospholipid conjugates. mdpi.com For instance, a binary solvent system of toluene/chloroform has been found to be an effective reaction medium for this synthesis. mdpi.comdntb.gov.ua Optimized conditions have led to the successful synthesis of p-methoxycinnamoylated lysophosphatidylcholine (B164491) (p-MCA-LPC) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC). mdpi.com
| Enzyme | Substrates | Key Product(s) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Novozym 435 | Egg-yolk PC and Ep-MCA | p-MCA-LPC and p-MCA-PC | Toluene/chloroform solvent system, optimized substrate molar ratio and enzyme load. mdpi.comdntb.gov.ua | mdpi.commdpi.com |
Biocatalytic Esterification for Alkyl Derivatives
Lipases are widely used as biocatalysts for the esterification of p-methoxycinnamic acid with various alcohols to produce alkyl derivatives. mdpi.commdpi.com These esters often have applications in the cosmetic and food industries as UV filters and antioxidants. mdpi.comnih.gov
Novozym 435 has proven to be a highly effective catalyst for these reactions. For example, the synthesis of octyl methoxycinnamate (OMC), a common UV filter, has been achieved by the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol using Novozym 435. mdpi.comnih.gov High conversion rates (around 90%) can be reached in a relatively short time (1 day) at elevated temperatures (80°C) in nonpolar organic solvents. mdpi.comnih.gov
Lipase from Rhizopus oryzae has also been successfully employed for the synthesis of OMC, achieving a high yield of 91.3% in 96 hours at 45°C in cyclo-octane. dntb.gov.uaoup.com The resulting OMC demonstrated superior antioxidant activity compared to ascorbic acid. dntb.gov.uaoup.com
| Enzyme | Alcohol | Product | Conversion/Yield | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Novozym 435 | 2-Ethylhexanol | Octyl methoxycinnamate (OMC) | 90% conversion | 80°C, 1 day, nonpolar solvent | mdpi.comnih.gov |
| Rhizopus oryzae lipase | 2-Ethylhexanol | Octyl methoxycinnamate (OMC) | 91.3% conversion, 88.6% yield | 45°C, 96 hours, cyclo-octane | dntb.gov.uaoup.com |
| Novozym 435 | Glycerol (B35011) | 1-mono-p-methoxycinnamate of glycerol (MG) | - | Solventless conditions | mdpi.com |
| Lipase B from Candida cylindracea | Isoamyl alcohol | Isoamyl p-methoxycinnamate | 29% conversion | 30°C, 6 days, n-Hexane | google.com |
| Esterase from Mucor miehei | Isoamyl alcohol | Isoamyl p-methoxycinnamate | 29.8% conversion | 45°C, 7 days, n-Hexane | google.com |
Chemical Modification and Analogue Generation for Structure-Activity Studies
The systematic chemical modification of p-methoxycinnamic acid and its derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the biological activities of these compounds, such as their antioxidant, anti-inflammatory, and hepatoprotective effects. mdpi.combohrium.com
Research has shown that both the α,β-unsaturated ester moiety and the methoxy (B1213986) group at the para position of the benzene (B151609) ring are crucial pharmacophores for certain therapeutic properties. mdpi.combohrium.com For instance, studies on the anti-inflammatory activity of ethyl p-methoxycinnamate (EPMC) and its analogues have indicated that both the ester and methoxy functional groups play a significant role. bohrium.com
Modification of the carboxyl group of EPMC to form thiourea (B124793) derivatives has been explored. chemoprev.org These modifications, however, did not result in cytotoxic effects on WiDr cells. chemoprev.org Another study investigated the deoxygenated analogue, 4-methylcinnamic acid, and found that the para-substituted methyl group was important for its antifungal activity, highlighting the significance of the substituent at this position. nih.gov
The generation of a library of analogues with variations in the aromatic ring substituents, the alkyl chain of the ester, and the geometry of the double bond allows for a comprehensive evaluation of how these structural changes impact biological activity. This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity.
Investigating the Biological Activities and Molecular Mechanisms
Anticancer Activity Research
Studies have explored the potential of p-MCA as an agent against cancer, investigating its effects on cell growth, survival, and the progression of the disease in various models.
Cellular Proliferation and Apoptosis Modulation Studies (e.g., in vitro cancer cell lines)
Research using in vitro models has demonstrated the ability of p-MCA to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). Early studies identified that phenolic acids from brown rice, including p-MCA, could inhibit the proliferation of human colon and breast cancer cells. mdpi.com
Specifically, p-MCA has been shown to impede the proliferation of the HT-29 human colon cancer cell line and interfere with colony formation of the SW480 colon cancer cell line. mdpi.comnih.gov Further mechanistic studies on human colon adenocarcinoma cells (HCT-116) revealed that p-MCA induces apoptosis by activating key executioner proteins. spandidos-publications.com The process involves an increase in the activity of caspase-9 and caspase-3, which leads to the release of cytochrome C from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. mdpi.com This mitochondrial-mediated apoptosis is a key mechanism for its anticancer effect. spandidos-publications.com
| Cell Line | Effect of p-Methoxycinnamic acid | Molecular Mechanism |
| HT-29 (Colon Cancer) | Inhibition of proliferation mdpi.comnih.gov | Not specified in the provided context |
| SW480 (Colon Cancer) | Interference with colony formation mdpi.comnih.gov | Not specified in the provided context |
| HCT-116 (Colon Cancer) | Induction of apoptosis mdpi.comspandidos-publications.com | Increased activity of caspase-3 and caspase-9, release of cytochrome C mdpi.com |
| Breast Cancer Cells | Inhibition of proliferation mdpi.com | Not specified in the provided context |
Angiogenesis and Invasion Pathway Research (e.g., in vitro models)
The processes of angiogenesis (the formation of new blood vessels) and invasion are crucial for tumor growth and metastasis. Research indicates that p-MCA can interfere with these pathways. In studies related to colon carcinogenesis, p-MCA demonstrated effects that alter processes including angiogenesis and invasion. mdpi.com In a preclinical model, supplementation with p-MCA led to a decreased expression of key markers associated with these events. The expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to facilitate invasion, was reduced. nih.gov Similarly, the expression of vascular endothelial growth factor (VEGF), a primary signaling protein that stimulates angiogenesis, was also diminished in response to p-MCA treatment. nih.gov
Mechanistic Investigations in Preclinical Animal Models (e.g., carcinogen-induced models)
The anticancer effects of p-MCA have been evaluated in preclinical animal models of colon cancer induced by the carcinogen 1,2-dimethylhydrazine (B38074) (DMH). mdpi.comnih.gov In these studies, rats treated with DMH developed colon tumors, but supplementation with p-MCA was found to ameliorate these effects. mdpi.comnih.gov
Administration of p-MCA resulted in a decrease in the size and incidence of tumors in the colon of carcinogen-treated rats. mdpi.comnih.gov The compound was shown to exert these anticancer effects by modulating multiple cellular processes, including proliferation, angiogenesis, invasion, and the induction of cell death. mdpi.com Furthermore, p-MCA was observed to modulate the activity of phase I and phase II metabolic enzymes, which are involved in the activation and detoxification of carcinogens. In DMH-treated rats, p-MCA reduced the increased activity of phase I enzymes like cytochrome P450 and restored the reduced activity of phase II detoxifying enzymes such as glutathione (B108866) S-transferase (GST) and UDP-glucuronyl transferase (UDPGT). nih.gov
Antidiabetic and Antihyperglycemic Activity Research
p-MCA has been investigated for its potential role in managing diabetes and high blood sugar levels. Research has focused on its influence on insulin (B600854) secretion and glucose metabolism.
Insulin Secretion and Glucose Homeostasis Regulation Studies (e.g., in vitro pancreatic β-cell lines, in vivo diabetic animal models)
Multiple studies have demonstrated that p-MCA can lower blood glucose levels by stimulating the secretion of insulin. In both normal and streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of p-MCA led to a significant decrease in plasma glucose concentrations, which was accompanied by an increase in plasma insulin levels. mdpi.comnih.gov This effect was observed in both fasting and glucose-loaded conditions. mdpi.comnih.gov
In vitro experiments using perfused rat pancreases and pancreatic β-cell lines (like INS-1) have confirmed the insulin-releasing properties of p-MCA. nih.govnih.govacs.org The compound stimulates insulin secretion at basal glucose levels and enhances glucose-induced insulin secretion. nih.govmdpi.comnih.gov The proposed mechanism for this action involves an increase in the influx of intracellular calcium in pancreatic β-cells through L-type calcium channels. nih.gov These findings suggest that p-MCA may be beneficial in conditions where insulin secretion in response to glucose is impaired. nih.govmdpi.com
| Research Model | Key Findings on p-Methoxycinnamic acid |
| Normal Rats | Decreased plasma glucose and increased plasma insulin mdpi.comnih.gov |
| STZ-Induced Diabetic Rats | Decreased plasma glucose and increased plasma insulin mdpi.comnih.gov; Improved glucose tolerance mdpi.com |
| Perfused Rat Pancreas | Stimulated insulin secretion nih.govnih.govacs.org |
| INS-1 Pancreatic β-cell line | Stimulated insulin secretion; Increased intracellular calcium nih.govnih.gov |
Hepatic Glucose Metabolism Enzyme Modulation Research (e.g., glucokinase, glucose-6-phosphatase)
The liver plays a central role in maintaining glucose homeostasis through the processes of glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). Studies in STZ-induced diabetic rats have shown that p-MCA can favorably modulate the activity of key hepatic enzymes involved in these pathways. nih.govmerckmillipore.comnih.gov
In diabetic rats, which exhibit excessive activity of the gluconeogenic enzyme glucose-6-phosphatase, treatment with p-MCA reduced this activity. mdpi.comnih.govmerckmillipore.comnih.gov Simultaneously, p-MCA increased the activity of key glycolytic enzymes, including glucokinase, hexokinase, and phosphofructokinase. mdpi.comnih.govmerckmillipore.comnih.gov This dual action of inhibiting gluconeogenesis and promoting glycolysis contributes to its antihyperglycemic effect. nih.govmerckmillipore.com These enzymatic changes were also associated with an increase in hepatic glycogen (B147801) storage in diabetic rats, indicating improved glucose utilization and storage in the liver. mdpi.commdpi.comnih.govnih.gov It was noted that these enzymatic activities were not significantly altered in normal rats treated with p-MCA, suggesting a more pronounced effect in the diabetic state. nih.govmerckmillipore.comnih.gov
| Hepatic Enzyme | Effect of p-Methoxycinnamic acid in Diabetic Models | Metabolic Pathway |
| Glucokinase | Activity Increased mdpi.comnih.govmerckmillipore.comnih.gov | Glycolysis |
| Hexokinase | Activity Increased mdpi.comnih.govmerckmillipore.com | Glycolysis |
| Phosphofructokinase | Activity Increased mdpi.comnih.govmerckmillipore.com | Glycolysis |
| Glucose-6-phosphatase | Activity Decreased mdpi.comnih.govmerckmillipore.comnih.gov | Gluconeogenesis |
Cellular Glucose Uptake and Signaling Pathway Analysis
(Z)-p-Methoxycinnamic acid (p-MCA) has demonstrated notable effects on glucose metabolism and insulin secretion. nih.govmdpi.com Studies on streptozotocin (STZ)-induced diabetic rats showed that p-MCA administration improved fasting plasma glucose levels and increased hepatic glycogen storage. nih.gov This antihyperglycemic effect is attributed to the increased activity of glycolytic enzymes like hexokinase and phosphofructokinase, and the suppression of the gluconeogenic enzyme glucose-6-phosphatase in the liver. nih.gov
In pancreatic β-cells, p-MCA stimulates insulin secretion. mdpi.com Research using the INS-1 pancreatic β-cell line indicates that p-MCA enhances insulin release at basal glucose levels and augments glucose-induced insulin secretion. nih.gov The mechanism for this insulinotropic activity involves an increase in intracellular calcium ([Ca²⁺]i) influx through L-type Ca²⁺ channels. mdpi.comnih.gov Unlike some other insulin secretagogues, p-MCA's action is not dependent on the closure of ATP-sensitive K⁺ (KATP) channels. nih.gov Furthermore, p-MCA has been shown to potentiate the insulin-secreting effects of glibenclamide, arginine, and the L-type Ca²⁺ channel agonist Bay K 8644. nih.gov
The compound also acts as an effective α-glucosidase inhibitor, with one study reporting an IC₅₀ value significantly lower than the control inhibitor, 1-deoxynorjirimycin. nih.gov This inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, further contributes to its potential in managing blood glucose levels.
Table 1: Effects of p-Methoxycinnamic Acid on Glucose Metabolism and Insulin Secretion
| Model System | Effect Observed | Proposed Mechanism | Reference |
| STZ-induced diabetic rats | Improved fasting plasma glucose; Increased hepatic glycogen | Increased glycolysis and inhibited gluconeogenesis | nih.gov |
| Perfused rat pancreas | Stimulated insulin release | Increased [Ca²⁺]i influx | mdpi.comnih.gov |
| INS-1 pancreatic β-cells | Enhanced insulin secretion | Increased Ca²⁺ influx via L-type Ca²⁺ channels | mdpi.comnih.gov |
| In vitro enzyme assay | α-glucosidase inhibition (IC₅₀ = 0.044 ± 0.006 mM) | Direct enzyme inhibition | nih.gov |
Inhibition of Advanced Protein Glycation Products Formation
This compound has been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs). nih.gov AGEs are harmful compounds formed through the non-enzymatic reaction of sugars with proteins, a process known as glycation, which is implicated in aging and diabetic complications. nih.gov
In studies using a bovine serum albumin (BSA)/fructose model system, p-MCA demonstrated significant antiglycation properties. mdpi.com Research has shown that cinnamic acid and its derivatives can effectively protect BSA from fructose-mediated protein glycation. researchgate.net At a concentration of 1 mM, p-MCA was found to inhibit the formation of Nε-(carboxymethyl)lysine (CML), a major non-fluorescent AGE, and reduce the levels of fructosamine, an early marker of glycation. researchgate.net Additionally, it helps in suppressing the formation of protein carbonyls and reduces the oxidation of thiol groups, which are indicative of oxidative damage that accompanies glycation. researchgate.netmdpi.com
The mechanism behind this inhibitory activity is linked to its ability to scavenge free radicals and capture reactive carbonyl species, which are key intermediates in the glycation process. mdpi.com
Table 2: Antiglycation Activity of p-Methoxycinnamic Acid
| Parameter | Effect | Model System | Reference |
| AGEs Formation | Inhibition | Fructose-modified bovine serum albumin (BSA) | mdpi.comresearchgate.net |
| Nε-(carboxymethyl)lysine (CML) | Inhibition | Fructose-modified BSA | researchgate.net |
| Fructosamine Levels | Reduction | Fructose-modified BSA | researchgate.net |
| Protein Carbonyl Formation | Suppression | Fructose-modified BSA | researchgate.netmdpi.com |
| Thiol Group Oxidation | Reduction | Fructose-modified BSA | researchgate.netmdpi.com |
Antimicrobial Activity Research
Antifungal Activity Spectrum and Mechanisms
This compound exhibits a broad spectrum of antifungal activity. mdpi.com It has shown potent growth inhibition against various fungal species. mdpi.com One study highlighted its effectiveness against Candida albicans, with increasing zones of inhibition observed at higher concentrations. uns.ac.id Specifically, at concentrations of 5%, 10%, and 15%, the inhibition zones were 0.257 cm, 1.397 cm, and 1.533 cm, respectively. uns.ac.id
Research has also demonstrated its activity against other fungi, including Aspergillus niger and Cochliobolus lunatus. researchgate.net The mechanism of its antifungal action is believed to involve the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi and crucial for the detoxification of benzoate, a key metabolic intermediate. researchgate.net By targeting this enzyme, p-MCA disrupts essential metabolic pathways in fungi, leading to growth inhibition. researchgate.net
Table 3: Antifungal Activity of p-Methoxycinnamic Acid
| Fungal Species | Activity/Measurement | Reference |
| Candida albicans | Inhibition zones of 0.257 cm (5%), 1.397 cm (10%), 1.533 cm (15%) | uns.ac.id |
| Aspergillus niger | Antifungal activity demonstrated | researchgate.net |
| Cochliobolus lunatus | Antifungal activity demonstrated; Inhibition of CYP53A15 | researchgate.net |
| Various Fungal Species | Potent growth inhibition (MIC values from 50.4 to 449 µM) | mdpi.com |
Antibacterial Activity Spectrum and Mechanisms
The antibacterial properties of this compound have been documented against both Gram-positive and Gram-negative bacteria. mdpi.comtandfonline.com Studies have shown its efficacy against colistin-resistant Acinetobacter baumannii (COLR-Ab), with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 512 µg/mL. mdpi.com In combination with colistin, p-MCA exhibited a synergistic effect, significantly reducing the required MIC of the antibiotic. mdpi.com
It has also demonstrated activity against Escherichia coli, with the diameter of the inhibition zone increasing with concentration. researchgate.net The proposed mechanism for its antibacterial action involves an increase in the permeability of the cell membrane, leading to the leakage of cytoplasmic components and changes in cellular morphology. mdpi.com
Table 4: Antibacterial Activity of p-Methoxycinnamic Acid
| Bacterial Species | Activity/Measurement (MIC) | Reference |
| Colistin-Resistant Acinetobacter baumannii | 128–512 µg/mL | mdpi.com |
| Escherichia coli | Inhibition zones of 0.695 cm (5%), 0.727 cm (10%), 0.855 cm (15%) | researchgate.net |
| Various Gram-positive and Gram-negative bacteria | Equally inhibited | mdpi.com |
Neuroprotective and Cognition-Enhancing Activity Research
Neuronal Viability and Neurotoxicity Protection Studies (e.g., glutamate-induced models)
This compound has been identified as a compound with significant neuroprotective properties, particularly against excitotoxicity induced by glutamate (B1630785). mdpi.comresearchgate.net In primary cultures of rat cortical cells, p-MCA effectively protects neurons from glutamate-induced neurotoxicity. mdpi.com The protective effect was most prominent when the compound was added before the glutamate challenge. mdpi.com
Further investigation into the mechanism revealed that p-MCA is more effective in protecting neurons from neurotoxicity induced by N-methyl-D-aspartic acid (NMDA) than that induced by kainic acid (KA). mdpi.com This suggests that its neuroprotective action is mediated, at least in part, through the antagonism of glutamatergic pathways, specifically involving the NMDA receptor. mdpi.comresearchgate.net The compound was shown to inhibit the binding of ligands to both the glutamate and glycine (B1666218) binding sites on the NMDA receptor complex. researchgate.net
Mechanistically, p-MCA diminishes the influx of calcium that typically accompanies glutamate-induced neurotoxicity and inhibits the subsequent overproduction of nitric oxide and cellular peroxides in the injured neurons. researchgate.net Studies using SH-SY5Y cells have also confirmed the protective capacity of p-MCA derivatives against glutamate-induced cell damage. thieme-connect.com
Table 5: Neuroprotective Effects of p-Methoxycinnamic Acid
| Model System | Neurotoxic Agent | Observed Protective Effect | Proposed Mechanism | Reference |
| Rat cortical neurons | Glutamate | Attenuated neurotoxicity, increased cell viability to 78% at 1 µM | Partial glutamatergic antagonism | mdpi.comresearchgate.net |
| Rat cortical neurons | NMDA | More effective protection compared to kainic acid | Inhibition of NMDA receptor-mediated excitotoxicity | mdpi.com |
| Rat cortical neurons | Glutamate | Diminished calcium influx, inhibited nitric oxide and peroxide overproduction | Reduction of downstream effects of excitotoxicity | researchgate.net |
| SH-SY5Y cells | Glutamate | Protection against cell damage | Neuroprotection | thieme-connect.com |
Hepatoprotective Activity Research
p-Methoxycinnamic acid has demonstrated significant hepatoprotective activity in preclinical studies. researchgate.netresearchgate.net In vitro tests using rat hepatocytes damaged by carbon tetrachloride (CCl4), a well-established model for inducing liver injury, showed that p-MCA has a protective effect comparable to that of silybin (B1146174), a known liver-protecting agent. mdpi.comnih.govwjgnet.com Notably, p-MCA exhibited this equipotent effect at concentrations 10 to 50 times lower than silybin. nih.gov The presence of a methoxy (B1213986) group in the para position of the benzene (B151609) ring, along with the α,β-unsaturated ester moiety, has been identified as crucial for this therapeutic property. researchgate.netnih.gov
Studies have confirmed that p-MCA provides significant hepatoprotective activity in primary cultures of rat hepatocytes against CCl4-induced damage. researchgate.netnih.gov It has shown a notable protective effect on the activities of key plasma enzymes that are markers of liver damage, including alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine (B10760859) aminotransferase (ALT). nih.gov The mechanisms suggested for this phenomenon extend beyond antioxidant activity and may involve anti-NF-κB and anti-5-lipooxygenase actions. nih.gov
A key mechanism underlying the hepatoprotective effect of p-MCA involves its influence on the glutathione (GSH) redox system. mdpi.comresearchgate.net Glutathione is a critical intracellular antioxidant that plays a vital role in protecting cells from oxidative damage. msu.runih.gov In liver injury models induced by CCl4, GSH levels are typically depleted. researchgate.netmdpi.com
Research has shown that p-MCA can significantly preserve the total GSH level and prevent its CCl4-induced decrease in rat hepatocytes. mdpi.comresearchgate.net While the reference substance silybin maintained GSH concentration at half its normal level, p-MCA at a much lower concentration was able to effectively preserve the total GSH. mdpi.com Furthermore, p-MCA treatment helped to maintain the activities of enzymes involved in the GSH redox system, such as glutathione disulfide reductase and glutathione-S-transferase, which are normally diminished in CCl4-injured hepatocytes. researchgate.net This modulation helps maintain cellular redox homeostasis and protects liver cells from oxidative stress-induced damage. msu.ru
Table 2: Modulation of Glutathione (GSH) Redox System by p-Methoxycinnamic Acid in CCl4-Injured Rat Hepatocytes
| Parameter | Effect of CCl4 Injury | Effect of p-MCA Treatment | Reference |
|---|---|---|---|
| Total Glutathione (GSH) Levels | Significantly reduced | Significantly preserved; prevented decrease | mdpi.comresearchgate.net |
| Glutathione Disulfide Reductase Activity | Decreased | Significantly preserved | researchgate.net |
| Glutathione-S-Transferase Activity | Decreased | Significantly preserved | researchgate.net |
Cellular Protective Mechanisms in Liver Injury Models (e.g., CCl4-induced)
Anti-inflammatory and Antioxidant Pathway Investigations
The antioxidant properties of p-Methoxycinnamic acid are central to its biological activities. mdpi.com It functions as a potent scavenger of reactive oxygen species (ROS), which are harmful molecules generated during normal oxygen metabolism that can cause cellular damage if they accumulate. mdpi.comtandfonline.com The antioxidant effect of compounds like p-MCA is often attributed to their ability to donate hydrogen to free radicals, thereby neutralizing them. nih.gov
The chemical structure of p-MCA, specifically the methoxy group on the aromatic ring, enhances its ability to interact with cell membranes and scavenge free radicals. mdpi.comfrontiersin.org This structural feature facilitates the stabilization of the molecule after it has neutralized a free radical, preventing a cascade of further oxidative reactions. nih.gov By scavenging ROS, p-MCA helps to protect cellular components, such as lipids and proteins, from oxidative damage, a process implicated in various chronic diseases. mdpi.comfrontiersin.org
In addition to its antioxidant effects, p-MCA exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. mdpi.commdpi.comrsc.org Chronic inflammation is driven by the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), as well as enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov
Research indicates that p-MCA can inhibit these inflammatory pathways. mdpi.com For instance, its structural relative, ferulic acid, is known to suppress key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating signaling pathways like NF-κB. mdpi.com The methoxy group in these compounds is thought to improve their ability to inhibit inflammatory enzymes like COX-2. mdpi.com By down-regulating the production of these inflammatory mediators, p-MCA can help to mitigate the inflammatory responses associated with various pathological conditions. mdpi.comnih.gov
Pharmacokinetic and Metabolic Research in Biological Models
Absorption and Distribution Studies in Non-Human Biological Systems
Investigations into the absorption and distribution of p-Methoxycinnamic acid (p-MCA), a category that includes the (Z)-isomer, have been conducted in various non-human biological systems, including animal models and in vitro cell monolayers.
Following oral administration to rabbits at a dose of 100 mg/kg, p-MCA reached a maximum serum concentration of 7.38 mg/100 mL within one hour. mdpi.com This suggests relatively rapid absorption from the gastrointestinal tract. Studies have shown a linear relationship between the administered dose and the maximum serum concentration achieved. mdpi.com When administered intravenously to rabbits at 100 mg/kg, a peak serum concentration of 41 mg/100 mL was observed just three minutes post-injection, indicating rapid distribution throughout the circulatory system. mdpi.commdpi.com The compound's half-life in serum following intravenous injection was a mere 0.4 hours, highlighting its rapid metabolism and clearance. mdpi.commdpi.com
In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have also been employed to assess the intestinal absorption of p-MCA. mdpi.com These studies contribute to understanding the permeability and transport mechanisms of the compound across the intestinal epithelium. mdpi.com
| Biological System | Administration Route | Dose | Max. Serum Concentration | Time to Max. Concentration | Serum Half-life |
|---|---|---|---|---|---|
| Rabbits | Oral | 100 mg/kg | 7.38 mg/100 mL | 1 hour | N/A |
| Rabbits | Intravenous | 100 mg/kg | 41 mg/100 mL | 3 minutes | 0.4 hours |
Metabolic Pathway Elucidation and Enzyme Involvement
The metabolism of p-MCA is characterized by rapid biotransformation primarily through Phase I and Phase II xenobiotic metabolism pathways. mdpi.com In rabbits, p-MCA is oxidized to p-methoxybenzoic acid. mdpi.commdpi.com This metabolite subsequently undergoes conjugation with either glycine (B1666218) or glucuronic acid. mdpi.commdpi.com These conjugation reactions are typical Phase II metabolic processes that increase the water solubility of the compound, facilitating its excretion.
Research has also indicated that cinnamic acid derivatives can influence the activity of various enzymes. thegoodscentscompany.comnih.gov While specific studies on (Z)-p-Methoxycinnamic acid's direct interaction with all metabolic enzymes are ongoing, the general pathways for cinnamic acids involve enzymes such as cytochrome P450s for oxidation and UDP-glucuronosyltransferases or glycine N-acyltransferase for conjugation.
Excretion Profile Analysis in Animal Models
The primary route of excretion for p-MCA and its metabolites is via the urine. mdpi.commdpi.com Following its metabolism to p-methoxybenzoic acid and subsequent conjugation to glycine and glucuronic acid, these water-soluble metabolites are efficiently cleared from the bloodstream by the kidneys and eliminated in the urine. mdpi.commdpi.com
Studies on a related compound, radiolabeled [14C] 2-ethylhexyl-p-methoxycinnamate (EHMC), in rodents provide further insight into the excretion patterns. mdpi.com After oral administration, a significant portion of the radioactivity was recovered in the urine within 72 hours, with 65–80% excreted by rats and 63–72% by mice. mdpi.com This supports the understanding that the metabolic products of p-methoxycinnamic acid derivatives are primarily excreted renally.
Metabolite Identification and Characterization in Research Samples
The principal metabolite of p-MCA identified in serum and urine of animal models is p-methoxybenzoic acid. mdpi.commdpi.com Further characterization has identified its conjugated forms, specifically the glycine and glucuronide conjugates, as the final products destined for excretion. mdpi.commdpi.com The identification of these metabolites has been crucial in understanding the biotransformation pathway of the parent compound.
| Parent Compound | Primary Metabolite | Conjugated Metabolites |
|---|---|---|
| This compound | p-Methoxybenzoic acid | Glycine conjugate, Glucuronide conjugate |
Structure Activity Relationship Sar and Molecular Design Studies
Impact of Stereochemistry on Biological Activity
The geometry of the double bond in cinnamic acid derivatives, designated as either (Z) (cis) or (E) (trans), is a critical determinant of their biological activity. While the (E)-isomer of p-methoxycinnamic acid is more common and often more stable, the stereochemical orientation plays a significant role in how the molecule interacts with biological targets.
Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the phenyl ring of (Z)-p-Methoxycinnamic acid are key factors that modulate its biological potency and selectivity. The methoxy (B1213986) group at the para position, in particular, has been identified as a crucial feature for several therapeutic activities.
Studies have shown that the presence of a methoxy group on the cinnamic acid structure enhances its α-glucosidase inhibitory activity more than a hydroxyl group does. nih.gov Comprehensive research has highlighted that the -OCH₃ group in the para position is a key structural element for potent antidiabetic activity. nih.gov In fact, p-methoxycinnamic acid has been shown to be significantly more active than some reference antidiabetic compounds. nih.gov
The position of the methoxy group is also critical for other bioactivities. The para position is strongly associated with hepatoprotective and neuroprotective effects. nih.gov For example, among various phenylpropanoids tested, those with a methoxy group at the para position, such as p-methoxycinnamic acid and isoferulic acid, demonstrated significant hepatoprotective activity. nih.gov In contrast, unsubstituted or hydroxy-substituted phenylpropanoids were found to have weaker hepatoprotective properties. researchgate.net
The following table summarizes the effects of different substituents on the biological activities of cinnamic acid derivatives, highlighting the importance of the p-methoxy group.
| Substituent/Position | Biological Activity Affected | Observed Effect |
| p-Methoxy | Antidiabetic | Confers high activity, acting as a potent α-glucosidase inhibitor. nih.gov |
| p-Methoxy | Hepatoprotective | Crucial for significant protective effects on liver cells. nih.govresearchgate.net |
| p-Methoxy | Neuroprotective | Determines strong neuroprotective potential. nih.govmdpi.com |
| m-Hydroxy | Insulin (B600854) Secretion | Identified as an important substituent for effective insulin-releasing properties. |
| Hydroxyl vs. Methoxy | α-Glucosidase Inhibition | Methoxy group provides higher potency than a hydroxyl group. |
Molecular Feature Analysis for Specific Bioactivities
A detailed analysis of the molecular features of this compound reveals that specific moieties, namely the methoxy group and the α,β-unsaturated carboxyl system, are fundamental to its diverse biological activities. These features act as pharmacophores, the essential parts of a molecule responsible for its biological action.
The methoxy group at the para position has been consistently identified as a critical determinant for several key therapeutic properties. It is essential for the strong antidiabetic, hepatoprotective, and neuroprotective activities observed in this class of compounds. nih.gov For instance, in studies on rat hepatocytes, the presence of the p-methoxy group was found to be a crucial pharmacophore for hepatoprotective effects. mdpi.com
The α,β-unsaturated carboxyl moiety is another vital feature. This conjugated system, which includes the double bond and the carboxylic acid group, is implicated in various biological interactions. For antifungal activity, the enoate moiety (the α,β-unsaturated ester/acid system), in conjunction with hydroxyl and methoxy substitutions on the phenyl ring, has a positive influence on bioactivity. nih.govplos.org The planarity and electron distribution of this system are thought to be important for binding to microbial targets.
The table below breaks down the contribution of these key molecular features to specific bioactivities.
| Molecular Feature | Associated Bioactivity | Mechanism/Role |
| p-Methoxy Group | Antidiabetic, Hepatoprotective, Neuroprotective | Acts as a key pharmacophore, significantly enhancing potency and determining the therapeutic profile. nih.gov |
| α,β-Unsaturated System | Antifungal, General Bioactivity | The enoate moiety is crucial for activity against certain fungal species and contributes to the overall electronic and structural properties required for biological interactions. nih.govplos.org |
| Carboxylic Acid Group | General Bioactivity | Provides a site for hydrogen bonding and potential salt formation, influencing solubility and interaction with biological targets. |
Rational Design of this compound Analogues for Research
The rational design of analogues of this compound is a key strategy in medicinal chemistry to develop new research tools and potential therapeutic agents with improved properties. This involves targeted modifications of the parent structure to enhance activity, improve bioavailability, or alter selectivity.
One major area of focus has been the modification of the carboxylic acid group to improve pharmacokinetic properties. For example, the enzymatic synthesis of long-chain alkyl esters of p-methoxycinnamic acid has been explored to create more lipophilic compounds. nih.gov These ester analogues can serve as additives with antioxidant properties in various industries and may exhibit enhanced cell membrane permeability. nih.gov Another advanced strategy involves the creation of bioconjugates with phospholipids (B1166683). Synthesizing phosphatidylcholine conjugates of cinnamic and methoxycinnamic acids has been shown to improve their antiproliferative activity and selectivity towards cancer cell lines. nih.govmdpi.com
Another approach involves the synthesis of amide derivatives. A series of 3,4,5-trimethoxyphenyl acrylamides were synthesized and evaluated as potential antinarcotic agents, with some compounds showing strong inhibitory effects on morphine withdrawal syndrome in mice. tandfonline.com This demonstrates how modifying the carboxyl group to an amide and altering the substitution pattern on the phenyl ring can lead to novel biological activities. tandfonline.com
The design of hybrid molecules is also a promising strategy. For instance, hybrid analogues of trans-4-hydroxy-3-methoxy cinnamic acid (ferulic acid) are being investigated as neuroprotective agents for Alzheimer's disease. geetaraibhu.org These approaches highlight how the fundamental scaffold of p-methoxycinnamic acid can be systematically modified to generate new compounds for specific biological investigations.
The following table provides examples of rationally designed analogues and their intended research purposes.
| Analogue Type | Modification Strategy | Intended Research Purpose/Outcome |
| Long-chain alkyl esters | Esterification of the carboxyl group | Increase lipophilicity, improve antioxidant activity, potential for industrial applications. nih.gov |
| Phospholipid conjugates | Attachment to a phosphatidylcholine backbone | Enhance antiproliferative activity, improve selectivity for cancer cells, increase bioavailability. nih.govmdpi.com |
| Amide derivatives | Conversion of the carboxylic acid to an amide | Explore new therapeutic areas such as antinarcotic agents. tandfonline.com |
| Hybrid molecules | Combination with other pharmacophores | Develop novel neuroprotective agents for diseases like Alzheimer's. geetaraibhu.org |
Advanced Analytical and Spectroscopic Methodologies for Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the isolation and measurement of (Z)-p-Methoxycinnamic acid in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of p-methoxycinnamic acid isomers. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, often containing an acid such as formic acid or phosphoric acid to control the ionization of the analyte. researchgate.netnih.gov Detection is frequently performed using a UV detector, with the wavelength set to the absorption maximum of the compound, which is around 286 nm to 310 nm. researchgate.netresearchgate.net
A study detailing the determination of p-methoxycinnamic acid in rabbit plasma utilized a µ-Bondapak C18 column with a mobile phase of methanol and water (30:70) at a flow rate of 0.8 mL/min. researchgate.net Another method developed for the analysis of phenolic compounds, including a glucoside of this compound, employed a reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.05% formic acid. nih.gov The quantification of p-methoxycinnamic acid and its derivatives in various samples, including plasma and plant extracts, has been successfully validated using HPLC, demonstrating good linearity, accuracy, and precision. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust method for the analysis of volatile or derivatized forms of this compound. The compound is often derivatized, for instance by methylation, to increase its volatility for GC analysis. core.ac.uksciensage.info The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. core.ac.uknih.gov GC-MS has been used to identify p-methoxycinnamic acid derivatives in plant essential oils and extracts. core.ac.uksciensage.infojpmsonline.com For example, the analysis of essential oils from Kaempferia galanga has identified ethyl-p-methoxycinnamate, a derivative of p-methoxycinnamic acid. sciensage.info
Table 1: HPLC Methods for p-Methoxycinnamic Acid Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | µ-Bondapak C18 (3.9 mm x 300 mm) | Reversed-phase C18 |
| Mobile Phase | Methanol:Water (30:70) | Water (0.05% formic acid):Acetonitrile (0.05% formic acid) |
| Flow Rate | 0.8 mL/min | 0.25 mL/min |
| Detection | UV at 286 nm | UV and QTOF/MS |
| Application | Quantification in rabbit plasma | Analysis of phenolic compounds in chamomile |
Data derived from multiple research sources. researchgate.netnih.gov
Mass Spectrometry for Structural Elucidation and Metabolite Identification in Biological Matrices
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its metabolites. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides high sensitivity and specificity for identifying compounds in complex biological samples.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like p-methoxycinnamic acid, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. sci-hub.se High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in structural confirmation. researchgate.net
Tandem mass spectrometry (MS/MS) is used to further investigate the structure of the compound by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule. For p-methoxycinnamic acid, characteristic fragments corresponding to the loss of a carboxyl group or other parts of the molecule can be observed. sci-hub.senih.gov
The application of LC-MS/MS has been demonstrated for the quantification of cinnamic acid in human plasma, where the mass transition of m/z 146.8 → 103.0 was monitored. sci-hub.se In metabolomics studies, LC-HRMS has been used to identify metabolites of p-methoxycinnamic acid in biological fluids. researchgate.net For instance, p-methoxybenzoic acid has been identified as a metabolite in serum, which can then be conjugated with glycine (B1666218) or glucuronic acid before excretion. mdpi.com
Table 2: Mass Spectrometry Data for p-Methoxycinnamic Acid and its Derivatives
| Compound | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| Cinnamic Acid | Negative ESI | 146.8 | 103.0 |
| (Z)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid | Negative ESI | 355.103 [M-H]⁻ | - |
| p-Methoxycinnamic acid | Negative ESI | 177.05 | 133.06, 117.03 |
Data compiled from various mass spectrometry studies. sci-hub.senih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound in solution. ¹H NMR and ¹³C NMR are the most common NMR experiments used for this purpose.
¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinylic protons of the double bond, and the methoxy (B1213986) group protons. rsc.orgresearchgate.netchemicalbook.com The coupling constant (J-value) between the two vinylic protons is a key indicator of the geometry of the double bond. For the (Z)-isomer, a smaller coupling constant is expected compared to the (E)-isomer. researchgate.net
¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the double bond, the carboxyl group, and the methoxy group can be assigned to provide a complete picture of the carbon framework. nih.govrsc.orgresearchgate.net Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, further confirming the structure. nih.gov
Conformational analysis of p-methoxycinnamic acid and its derivatives can be performed by analyzing the chemical shifts and coupling constants in the NMR spectra. mdpi.com These parameters can be influenced by the spatial arrangement of the different parts of the molecule.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-Methoxycinnamic Acid Derivatives
| Nucleus | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | 7.62 (d) | Aromatic Protons |
| ¹H | 7.55 (d) | Vinylic Proton |
| ¹H | 6.96 (d) | Aromatic Protons |
| ¹³C | 167.59 | Carboxyl Carbon |
| ¹³C | 142.56 | Aromatic Carbon |
| ¹³C | 134.87 | Vinylic Carbon |
| ¹³C | 129.9 | Aromatic Carbon |
| ¹³C | 120.22 | Vinylic Carbon |
Note: Chemical shifts are dependent on the solvent and specific derivative. Data is illustrative and based on published spectra. rsc.org
Spectrophotometric and Fluorometric Assays for Biological Activity Evaluation
Spectrophotometric and fluorometric assays are widely used to evaluate the biological activities of compounds like this compound, particularly its antioxidant potential.
Spectrophotometric assays are based on the measurement of light absorption by a colored product resulting from a chemical reaction. A common assay for antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net In this assay, the purple DPPH radical is reduced by an antioxidant to a yellow-colored compound, and the decrease in absorbance at a specific wavelength (around 515-517 nm) is measured. mdpi.com The antioxidant capacity of p-methoxycinnamic acid and its derivatives has been evaluated using this method. researchgate.net Another spectrophotometric method involves the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation by quantifying malondialdehyde (MDA). nih.gov
Fluorometric assays measure the fluorescence of a probe that is affected by the presence of the analyte or by a specific biological activity. For example, the oxygen radical absorbance capacity (ORAC) assay uses a fluorescent probe that is quenched by reactive oxygen species (ROS). nih.gov The presence of an antioxidant protects the probe from quenching, and the fluorescence decay is monitored over time. This allows for the quantification of the antioxidant capacity of the test compound.
These assays are valuable for screening the biological properties of this compound and for comparing its activity to other compounds. mdpi.commdpi.comcymitquimica.compcbiochemres.com
Table 4: Common Spectrophotometric and Fluorometric Assays for Biological Activity
| Assay | Principle | Measurement | Application |
|---|---|---|---|
| DPPH Assay | Radical scavenging | Decrease in absorbance | Antioxidant activity |
| TBARS Assay | Lipid peroxidation measurement | Absorbance of MDA-TBA adduct | Oxidative stress |
| ORAC Assay | Inhibition of fluorescent probe quenching | Fluorescence decay | Antioxidant capacity |
| MTT Assay | Cellular metabolic activity | Absorbance of formazan | Cytotoxicity |
This table summarizes common assays used to evaluate biological activity. nih.govmdpi.comnih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. For cinnamic acid derivatives, including the trans isomer of p-methoxycinnamic acid, DFT studies using the B3LYP functional with a 6-311G(d,p) basis set have been employed to analyze the optimized geometry, electronic properties, and vibrational frequencies. rsisinternational.org These calculations reveal a planar and conjugated structure, which is crucial for the molecule's stability and electron delocalization. rsisinternational.org
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. For trans-4-methoxycinnamic acid, the calculated HOMO-LUMO energy gap is 4.2885 eV. rsisinternational.org Analysis of the molecular electrostatic potential (MEP) and total electron density helps to identify the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in cis-2-methoxycinnamic acid, the MEP and total electron density suggest that the s-cis conformer is less polar and more stable than the s-trans conformer. researchgate.net
The distribution of Mulliken atomic charges further elucidates the electronic landscape of the molecule, highlighting electron-dense areas, such as the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, which can influence the molecule's polarizability and dipole moment. rsisinternational.org These computational insights into the electronic structure and reactivity provide a fundamental basis for understanding the chemical behavior of (Z)-p-methoxycinnamic acid and its potential interactions with biological systems.
Table 1: Calculated Electronic Properties of trans-4-Methoxycinnamic Acid
| Property | Value | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | 4.2885 eV | rsisinternational.org |
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is valuable for identifying potential biological targets of this compound and understanding the molecular basis of its activity.
Studies on related cinnamic acid derivatives have demonstrated the utility of molecular docking in predicting their interactions with various enzymes and receptors. For instance, docking studies of p-methoxycinnamic acid diesters with lecithin-cholesterol acyltransferase (LCAT) have shown a high binding affinity, suggesting a potential role in cholesterol metabolism. nih.gov Similarly, molecular docking has been used to investigate the interaction of cinnamic acid derivatives with cyclooxygenase (COX) enzymes, which are key targets in inflammation. innovareacademics.in
In a study exploring the pharmacological mechanisms of Changpu-Yizhi-Wan (CYW) for Alzheimer's disease, this compound was docked with NFE2L2, a transcription factor involved in the cellular response to oxidative stress. researchgate.net This suggests that this compound may exert its effects through modulation of this pathway. Furthermore, molecular docking studies have been employed to understand the antibacterial activity of cinnamic acid derivatives by predicting their binding to bacterial proteins and efflux pumps. mdpi.com
The results of molecular docking studies are typically presented as a binding affinity or docking score, which represents the free energy of binding. A lower binding energy generally indicates a more stable protein-ligand complex. These studies also provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 2: Predicted Biological Targets of Cinnamic Acid Derivatives from Molecular Docking Studies
| Compound | Predicted Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| p-Methoxycinnamic acid diester | Lecithin-cholesterol acyltransferase (LCAT) | -8.78 | nih.gov |
| This compound | NFE2L2 | Not specified | researchgate.net |
| Dioxomethylene substituted cinnamic acid derivative | Cyclooxygenase-1 (COX-1) | -6.8 | innovareacademics.in |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule and its biological target over time. These simulations can be used to assess the stability of the protein-ligand complex predicted by molecular docking and to further characterize the nature of the interactions.
MD simulations have been applied to study the interaction of cinnamic acid derivatives with various biomolecules. For example, simulations of 3-hydroxy-4-methoxycinnamic acid with the peroxisome proliferator-activated receptor gamma (PPARG) revealed stable hydrogen bonding interactions over a 100 ns simulation time. frontiersin.org The stability of the complex was further evaluated by analyzing the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg). frontiersin.orgresearchgate.net
In another study, MD simulations were used to investigate the interaction of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 enzyme, demonstrating better interaction stability compared to ferulic acid. fip.org MD simulations have also been employed to understand the behavior of cinnamic acid in lipid bilayers, revealing that the protonated form has a higher retention ratio than the deprotonated form. acs.org
Table 3: Parameters from Molecular Dynamics Simulations of Cinnamic Acid Derivatives
| Compound-Biomolecule Complex | Simulation Parameter | Finding | Reference |
|---|---|---|---|
| 3-hydroxy-4-methoxycinnamic acid - PPARG | Hydrogen Bonds | Consistently maintained 2-3 hydrogen bonds | frontiersin.org |
| Ferulic acid - MCF-7 Receptor (2IOG) | RMSF | 1.713 Å | researchgate.net |
| Ferulic acid - MCF-7 Receptor (2IOG) | Radius of Gyration (Rg) | Fluctuation around 1.000 Å | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
QSAR studies have been conducted on various derivatives of cinnamic acid to understand the structural features that are important for their biological activities, such as antimicrobial and antitubercular effects. mdpi.comrsdjournal.org These studies typically involve the calculation of a set of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
For instance, a QSAR study on the antimicrobial activity of cinnamic acid derivatives identified the importance of certain structural features for their inhibitory effects. mdpi.com Another study focused on the structure-activity relationship of phenolic compounds, including p-coumaric acid, in repressing gene expression in the type III secretion system of Dickeya dadantii. nih.gov This study revealed that the para-positioning of the substituent on the phenyl ring is crucial for the observed biological activity. nih.gov
While specific QSAR models for this compound are not extensively reported, the principles and methodologies from studies on related compounds can be applied to predict its activity and to design novel derivatives with enhanced biological properties.
Biotechnological Approaches for Research and Production
Enzymatic Production of (Z)-p-Methoxycinnamic Acid Derivatives in Bioreactors
The enzymatic synthesis of p-methoxycinnamic acid (p-MCA) derivatives, particularly its esters, is a well-explored area, often utilizing lipases for their efficiency and selectivity. These reactions are typically conducted in bioreactors under controlled conditions to maximize yield and purity.
A prominent application is the production of sunscreen agents. Isoamyl p-methoxycinnamate, an efficient UVB absorber, can be produced through enzymatic transesterification. cosmeticsandtoiletries.comgoogle.com In this process, a naturally occurring precursor, ethyl p-methoxycinnamate, which is a major component of the essential oil from Kaempferia galanga rhizomes, is converted into the isoamyl ester. cosmeticsandtoiletries.com The reaction uses a lipase (B570770) as the biocatalyst and natural isoamyl alcohol as the reactant, adhering to regulations for natural cosmetic ingredients. cosmeticsandtoiletries.com
Lipases, especially immobilized preparations like Novozym 435 (lipase B from Candida antarctica), are frequently chosen for their high activity and stability. mdpi.commdpi.com They effectively catalyze esterification and interesterification reactions to produce various p-MCA derivatives. For example, Novozym 435 has been used to synthesize p-methoxycinnamate monoglyceride from p-MCA and glycerol (B35011) in a solvent-free system. mdpi.com This lipase has also been employed in the direct esterification of p-MCA with 2-ethylhexanol to produce octyl methoxycinnamate, achieving a high conversion rate of 90% in just 24 hours in nonpolar organic solvents. mdpi.commdpi.com
Furthermore, enzymatic methods have been developed to create novel bioconjugates with enhanced properties. Researchers have successfully synthesized phospholipid derivatives of p-MCA by enzymatic interesterification of egg-yolk phosphatidylcholine with ethyl p-methoxycinnamate. mdpi.commdpi.com This reaction, catalyzed by Novozym 435, yields p-methoxycinnamoylated lysophosphatidylcholine (B164491) (p-MCA-LPC) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC), which may offer improved bioavailability. mdpi.commdpi.comsemanticscholar.org
| Derivative | Enzyme (Biocatalyst) | Substrates | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Isoamyl p-methoxycinnamate | Lipase | Ethyl p-methoxycinnamate, Isoamyl alcohol | Transesterification | Efficient conversion of a natural precursor into a value-added UVB filter. cosmeticsandtoiletries.com | cosmeticsandtoiletries.comgoogle.com |
| p-Methoxycinnamate monoglyceride | Novozym 435 (Lipase B from Candida antarctica) | p-Methoxycinnamic acid, Glycerol | Esterification | Successful synthesis under solventless conditions, creating a potential substitute for common synthetic sunscreens. mdpi.com | mdpi.com |
| Octyl methoxycinnamate (OMC) | Novozym 435 | p-Methoxycinnamic acid, 2-Ethylhexanol | Esterification | High conversion (90%) achieved in 24 hours, favored by nonpolar organic solvents. mdpi.commdpi.com | mdpi.commdpi.com |
| Phospholipid Derivatives (p-MCA-LPC, p-MCA-PC) | Novozym 435 | Egg-yolk phosphatidylcholine, Ethyl p-methoxycinnamate | Interesterification | Developed a method to produce structured phospholipids (B1166683) with potential as new nutraceuticals. mdpi.commdpi.comsemanticscholar.org | mdpi.commdpi.comsemanticscholar.org |
Engineered Biosynthesis Pathways in Model Organisms
Metabolic engineering of model organisms like the bacterium Escherichia coli and yeast (Saccharomyces cerevisiae) presents a powerful strategy for the de novo production of this compound and other phenolic compounds. These approaches involve the rational design and implementation of novel biosynthetic pathways.
The biosynthesis of p-methoxycinnamic acid and related molecules originates from the shikimate pathway, which produces the aromatic amino acid precursors L-phenylalanine and L-tyrosine. nih.govmdpi.com By introducing a set of heterologous enzymes into a microbial host, it is possible to channel these precursors toward the synthesis of a target compound. A general strategy for producing flavanones, for example, starts with p-coumaric acid (a closely related hydroxycinnamic acid). acs.org This involves introducing genes for enzymes such as 4-coumarate-CoA ligase (4CL), which activates the acid, and a chalcone (B49325) synthase (CHS), which condenses the activated unit with malonyl-CoA. acs.org
While specific pathways engineered solely for this compound are not extensively documented, the principles have been successfully applied to similar molecules. For instance, researchers have engineered E. coli to produce zosteric acid, which is the sulfate (B86663) ester of p-coumaric acid. nih.gov This was achieved by expressing a sulfotransferase, which functionalizes the phenolic compound, demonstrating the feasibility of producing specialized derivatives. nih.gov The process was further optimized by engineering the sulfate uptake and activation pathway in the host organism, leading to a high production titer of 5 g/L in fed-batch fermentation. nih.gov
These examples showcase the potential of using engineered microbial cell factories. By selecting appropriate enzymes and optimizing the host's metabolism to ensure a sufficient supply of precursors like malonyl-CoA and the aromatic amino acid-derived starter units, it is theoretically possible to construct a robust pathway for the biosynthesis of this compound.
Bioconversion Studies and Biotransformation Pathways
Bioconversion, which uses microorganisms or their enzymes to perform specific chemical transformations on a supplied substrate, is a key biotechnological tool. Studies on the biotransformation of various hydroxycinnamic acids reveal a rich diversity of natural enzymatic pathways that can be harnessed for production and modification.
Fungi, in particular, possess sophisticated metabolic pathways for degrading aromatic compounds. The fungus Aspergillus niger has been shown to metabolize hydroxycinnamic acids like ferulic acid, p-coumaric acid, and 4-methoxycinnamic acid. scispace.com It utilizes a CoA-dependent β-oxidative pathway, which is well-known for fatty acid degradation but has been identified for its role in breaking down these phenolic acids in fungi. scispace.com
Other microbial transformations have been characterized for converting related phenolic acids into valuable chemicals.
Decarboxylation: Non-oxidative decarboxylation is a common microbial reaction. The fungus Neolentinus lepideus can biotransform sinapic acid and ferulic acid into their corresponding vinyl derivatives (canolol and 4-vinylguaiacol, respectively) with high molar yields. nih.gov This reaction is catalyzed by a phenolic acid decarboxylase (PAD). nih.gov
Side-Chain Modification: Bacteria such as Pseudomonas fluorescens can transform ferulic acid into vanillic acid with a high yield (95%) in 24 hours. sci-hub.ru This conversion involves the shortening of the propenoic acid side chain.
Hydroxylation: The moderately halophilic bacterium Halomonas sp. is capable of converting tyrosol into the potent antioxidant hydroxytyrosol (B1673988) through a C3 hydroxylation on the aromatic ring. ird.fr
Emerging Research Perspectives and Future Directions
Exploration of Novel Biological Targets and Signaling Pathways
Recent research has begun to uncover the molecular mechanisms underlying the diverse biological effects of p-MCA, moving beyond its known antioxidant capabilities. mdpi.com A key area of emerging research is the identification of novel biological targets and the modulation of specific signaling pathways.
Studies have shown that p-MCA and its derivatives can influence critical cellular pathways. For instance, (E)-4-methoxycinnamic acid has been observed to downregulate key inflammatory mediators such as IL-1β, TNF-α, IL-6, and iNOS in animal models of inflammation. acs.org Furthermore, it has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and growth, by affecting the phosphorylation levels of PI3K, Akt, and GSK-3β. acs.org
In the context of diabetes, p-MCA has demonstrated the ability to stimulate insulin (B600854) secretion and enhance glucose-induced insulin release. mdpi.com It is suggested that p-MCA may exert its effects by increasing intracellular Ca2+ concentration in pancreatic β-cells. mdpi.com Some studies have also pointed towards the inhibition of dipeptidyl peptidase-IV (DPP-IV) as a potential mechanism, an enzyme involved in glucose metabolism. mdpi.com
The neuroprotective effects of p-MCA are also an active area of investigation. It has shown the ability to protect neuronal cells from glutamate-induced toxicity, suggesting a role in mitigating excitotoxicity, a common factor in neurodegenerative diseases. mdpi.com
Future research will likely focus on a more detailed mapping of these interactions. Identifying the direct protein targets of (Z)-p-Methoxycinnamic acid will be a critical step in understanding its precise mechanism of action and for the development of more targeted therapeutic strategies.
Integration with Advanced Research Technologies (e.g., Omics approaches)
The integration of advanced "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is set to revolutionize our understanding of how this compound interacts with biological systems. These approaches allow for a broad, unbiased view of the molecular changes induced by the compound.
Metabolomics , the large-scale study of small molecules (metabolites), has already been employed to study the effects of p-MCA. For example, widely targeted metabolomics has been used to analyze the differential accumulation of metabolites in plants, identifying p-MCA as a significant compound. mdpi.com In studies on gut health, non-targeted metabolomics revealed that interventions leading to an increase in beneficial metabolites, including p-methoxycinnamic acid, were associated with positive outcomes. researchgate.net
Transcriptomics , which analyzes the complete set of RNA transcripts, can provide insights into how this compound alters gene expression. For instance, studies on related compounds have used transcriptomic analysis to investigate the effects on key genes involved in cholesterol metabolism. nih.gov This approach can help to build a comprehensive picture of the signaling pathways affected by the compound.
Proteomics , the study of the entire set of proteins, can be used to identify the direct binding partners of this compound and to observe changes in protein expression and post-translational modifications following treatment.
Future research will likely see a greater integration of these omics approaches in a multi-omics strategy. This will allow scientists to connect changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolic profiles (metabolomics), providing a more complete and systems-level understanding of the biological effects of this compound.
Development of Research Probes and Tool Compounds
To further dissect the biological functions of this compound, the development of specialized chemical tools is essential. These include research probes and tool compounds that can be used to identify its specific molecular targets and to study its mechanism of action in living systems.
Research probes are typically derivatives of the parent compound that have been modified to include a reactive group or a reporter tag. For example, a probe might be synthesized with a photo-crosslinking group that allows it to be covalently linked to its binding partners upon exposure to UV light. These protein-probe complexes can then be isolated and the target proteins identified using techniques like mass spectrometry.
Another approach is the development of tool compounds, which are structurally related analogues of this compound. By systematically modifying different parts of the molecule, researchers can investigate the structure-activity relationship (SAR). This helps to identify the key chemical features of the molecule that are responsible for its biological activity. For instance, studies have already been conducted on various derivatives of cinnamic acid to evaluate how different substitutions on the phenyl ring affect their biological properties. pcbiochemres.com
The synthesis of ester and amide derivatives of p-MCA has also been explored to enhance its properties, such as bioavailability. mdpi.compcbiochemres.com These synthetic efforts can also lead to the creation of novel compounds with improved potency or selectivity for specific biological targets.
Future work in this area will likely involve the design and synthesis of more sophisticated probes and tool compounds to enable a more precise investigation of the cellular and molecular pharmacology of this compound.
Challenges and Opportunities in this compound Research
While the research on p-Methoxycinnamic acid is promising, there are several challenges and opportunities that lie ahead.
Challenges:
Isomer Specificity: Much of the existing research has been conducted on p-Methoxycinnamic acid without specifying the isomer, or has focused on the more stable (E)-isomer. mdpi.comresearchgate.net A significant challenge is to specifically investigate the biological activities of the (Z)-isomer and to understand how its stereochemistry influences its interaction with biological targets.
Bioavailability and Metabolism: Like many natural phenolic compounds, p-MCA has been noted to have poor water solubility, which can limit its bioavailability. researchgate.net While it is known to be rapidly metabolized, a more detailed understanding of its metabolic fate and the biological activity of its metabolites is needed. mdpi.com
Translational Research: Translating the promising results from in vitro and animal studies into clinical applications for humans is a major hurdle. More extensive preclinical and eventually clinical studies will be required to establish its efficacy and safety.
Opportunities:
Therapeutic Potential: The diverse biological activities of p-MCA present a significant opportunity for the development of new therapeutic agents for a range of conditions, including metabolic diseases, cancer, and neurodegenerative disorders. mdpi.com
Nutraceutical and Functional Foods: Given its presence in various food sources, there is potential for the development of p-MCA as a nutraceutical or functional food ingredient. researchgate.net
Synergistic Combinations: There is an opportunity to explore the synergistic effects of this compound with other therapeutic agents. For example, studies have shown that cinnamic acid derivatives can act synergistically with existing antibiotics to combat resistant bacteria. mdpi.com
The future of this compound research is bright. By addressing the current challenges and capitalizing on the opportunities, the scientific community can continue to unlock the full therapeutic potential of this intriguing natural compound.
Q & A
Q. What frameworks guide the design of robust studies on this compound’s pharmacological activities?
- Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population: cell lines/animal models; Intervention: dose/concentration; Comparison: controls; Outcome: IC50/ACF reduction). For example, in neuroprotection studies, use SH-SY5Y cells exposed to glutamate toxicity with p-MCA co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
